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CRISPR-associated transposons (CASTs) are advanced mobile genetic elements that leverage

CRISPR-Cas systems for precise, RNA-guided DNA integration.[1][2] Unlike conventional

CRISPR-Cas gene-editing tools that rely on inducing double-strand breaks (DSBs) and cellular

DNA repair mechanisms, CASTs use a transposon-based "cut-and-paste" mechanism to insert

large DNA payloads without DSBs.[3][4][5] This key difference avoids the introduction of errors

by cellular repair pathways and makes CASTs particularly effective in non-dividing cells where

such pathways are less active.[3] This guide provides an in-depth overview of CAST

mechanisms, classifications, quantitative performance, and experimental protocols.

Core Mechanism of Action
CAST systems are evolutionarily related to the well-characterized Tn7 transposon.[6] They

have repurposed nuclease-deficient CRISPR-Cas systems to guide their transposition

machinery to specific genomic locations.[7][8] The general mechanism involves a CRISPR

RNA (crRNA) guiding a Cas effector protein (or a multi-protein complex called Cascade) to a

complementary DNA target site.[1][7] This binding event recruits a suite of transposase proteins

(Tns proteins), which then excise the transposon containing the genetic payload and integrate

it at a fixed distance downstream from the target site.[7]

The core machinery consists of:
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A CRISPR-Cas Effector: A nuclease-dead Cas protein (e.g., Cas12k) or a Cascade complex

(e.g., Cas5, Cas6, Cas7, Cas8) that binds the target DNA as specified by the guide RNA.[1]

[9]

Transposase Proteins:

TnsA/TnsB: A heteromeric transposase. In many systems, TnsB is the catalytic subunit

responsible for both breaking and joining DNA strands at the 3' ends of the transposon,

while TnsA cleaves the 5' ends.[10][11] Some systems, like Type V-K, lack TnsA.[1][8]

TnsC: An ATPase that acts as a regulatory switch, communicating between the targeting

complex and the transposase.[12]

TniQ: A homolog of TnsD that serves as an adaptor, bridging the CRISPR-Cas effector to

the TnsC/TnsB machinery.[1][6][11]

The process ensures high-fidelity, unidirectional integration of large DNA fragments.[2][6]

Figure 1: Generalized mechanism of CRISPR-Associated Transposon (CAST) action.

Classification of CAST Systems
CASTs are diverse and are broadly classified based on the type of CRISPR-Cas system they

have co-opted.[1][7] The most extensively studied systems include:

Type I-F: First characterized in Vibrio cholerae (Tn6677), this system uses a multi-subunit

Cascade effector complex (Cas5-8, Cas6, Cas7) and includes TnsA, TnsB, TnsC, and TniQ

proteins.[1][13] It is known for its high on-target efficiency, often approaching 100% in

bacteria.[1][14]

Type V-K: Originally found in the cyanobacterium Scytonema hofmanni, this system is more

compact, utilizing a single effector protein, Cas12k.[1][6] Notably, it lacks the TnsA protein,

which in early characterizations was associated with higher off-target integrations.[1]

Other Types: Researchers have also identified and characterized CASTs associated with

Type I-B, I-C, and IV CRISPR systems, expanding the diversity of these tools.[8][9][15]
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Quantitative Performance Metrics
The performance of CAST systems varies depending on the specific system, host organism,

and experimental conditions. While efficiencies in bacteria are remarkably high, performance in

mammalian cells is an area of active development.[3]

System
Type

Origin
Species

Host
Organism

Max
Payload
Size (kb)

Integration
Efficiency

Key
Characteris
tics

Type I-F3

Vibrio

cholerae

(Tn6677)

E. coli ~10 ~100%

High fidelity,

well-

characterized

.[1][14]

Type I-F
Pseudoaltero

monas sp.

Human

(HEK293T)

cells

>10

0.1% - 1%

(can be

enhanced)

Higher

activity in

human cells

than

VchCAST.

[16][17]

Type V-K
Scytonema

hofmanni
E. coli >10 ~60-80%

Compact

single-

effector

system; lacks

TnsA.[1][4]

evoCAST Engineered

Human

(HEK293T)

cells

>10 10-30%

Directed

evolution-

enhanced

transposase

for

mammalian

cells.[3]

Note: Efficiency in mammalian cells is rapidly improving with ongoing research and protein

engineering efforts.
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Experimental Protocols
Harnessing CAST systems for genome engineering involves several key steps, from design to

verification. Below are generalized methodologies for a Type I-F system in a bacterial host like

E. coli.

Target Selection: Identify a 32-bp target sequence in the host genome. For the V. cholerae

Type I-F system, the protospacer adjacent motif (PAM) is 5'-CC-3', though there is some

flexibility.[18][19] The transposon will insert approximately 48-50 bp downstream of the PAM.

[4][18]

Oligo Synthesis: Synthesize two complementary oligonucleotides that encode the 32-bp

spacer sequence. Add flanking sequences that are compatible with the cloning vector (e.g.,

for Golden Gate assembly using BbsI restriction sites).[18]

Annealing and Ligation: Anneal the oligos to create a double-stranded DNA fragment. Ligate

this fragment into a pre-digested "pCAST" vector that contains the Cas and Tns genes, the

CRISPR array machinery, and a placeholder for the spacer.[18]

Verification: Transform the ligation product into a cloning strain of E. coli (e.g., pir+ cells for

R6K origin plasmids) and verify the correct insertion via Sanger sequencing.[18]

Vector Preparation: The pCAST vector typically contains a "cargo" region flanked by the

transposon's left (LE) and right (RE) end sequences. This region often includes a dropout

marker (e.g., a fluorescent protein) to facilitate screening.[18]

Insertion: Use a suitable cloning method (e.g., Golden Gate or Gibson assembly) to insert

the desired DNA payload into the cargo region, replacing the dropout marker.

Verification: Confirm the correct assembly and sequence of the payload-containing plasmid.

Delivery Method: For many bacterial applications, conjugative delivery from a donor E. coli

strain (e.g., MFDpir) to the target recipient bacterium is highly effective.[18] The delivery

plasmid often has a conditional-replication origin (like R6K) that prevents it from replicating in

the target host, thereby selecting for cells that have integrated the transposon.[18]

Conjugation Protocol:
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Grow overnight cultures of the donor strain (containing the final pCAST plasmid) and the

recipient target strain.

Mix donor and recipient cells on a solid medium (e.g., an LB agar plate with appropriate

supplements) and incubate for several hours to allow conjugation to occur.

Scrape the cell mixture and resuspend it in liquid media.

Plate the cell suspension on selective agar containing antibiotics that select for the

recipient strain and for a marker encoded on the integrated transposon.

Colony PCR: Screen resulting colonies by PCR using primers that flank the expected

integration site in the genome. A successful integration will result in a larger PCR product

than the wild-type locus.

Junction Sequencing: To confirm the precise location and orientation of the insertion, use

one primer that binds within the payload and another that binds to the genomic DNA outside

the transposon end. Sequence the resulting PCR product.

Whole-Genome Sequencing (Optional): For comprehensive analysis of on-target and

potential off-target integration events, perform whole-genome sequencing on an isolated

clone.

Figure 2: A typical experimental workflow for using CASTs in bacteria.

Applications and Future Directions
CASTs represent a paradigm shift for large-scale genome engineering.[2] Their ability to insert

kilobase-sized DNA payloads with high precision opens up numerous possibilities:

Metabolic Engineering: Insertion of entire metabolic pathways to produce valuable

biochemicals.[2]

Gene Therapy: As a potential tool for inserting therapeutic genes into human cells without

the risks associated with DSBs, although efficiency in mammalian cells remains a challenge

being actively addressed.[3]
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Functional Genomics: Creation of extensive mutant libraries by inserting reporter genes or

regulatory elements across a genome.[2][20]

Microbial Community Editing: Targeted modification of specific species within a complex

microbial community.[1][2]

Future research will focus on improving the efficiency and delivery of CAST systems in

eukaryotic cells, expanding the repertoire of orthogonal systems for multiplexed editing, and

minimizing off-target events to ensure safety for therapeutic applications.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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